A Guide to 4-(3,5-Difluorophenoxy)aniline and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
A Guide to 4-(3,5-Difluorophenoxy)aniline and its Analogs: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Value of Fluorinated Anilines in Drug Design
Aniline and its derivatives are foundational scaffolds in the synthesis of a vast array of pharmaceuticals.[1] However, the aniline moiety can be susceptible to metabolic oxidation in the liver, potentially leading to the formation of toxic metabolites.[2] The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool to mitigate such metabolic instability and to fine-tune other critical pharmacological properties.[3] The trifluoromethoxy group (-OCF3), for instance, is known to enhance lipophilicity and metabolic stability, thereby improving a drug's pharmacokinetic profile.[4] Difluorinated compounds, such as 4-(3,5-Difluorophenoxy)aniline, offer a nuanced approach to modulating these properties. The fluorine atoms can alter the electronic environment of the molecule, influencing its binding affinity to biological targets and its overall reactivity.[5]
Physicochemical Properties and Identification
While a specific CAS number for 4-(3,5-Difluorophenoxy)aniline remains elusive in broad searches, its hydrochloride salt, 2-(3,5-difluorophenoxy)aniline hydrochloride, has been assigned CAS number 1394040-16-4. For the purpose of this guide, we will also consider the properties of the closely related and well-documented analog, 4-(3,4-Difluorophenoxy)aniline.
| Property | 4-(3,4-Difluorophenoxy)aniline | 4-(3,5-Difluorophenyl)aniline |
| CAS Registry Number | 383126-84-9[6][7][8][9] | 405058-00-6[10] |
| Molecular Formula | C₁₂H₉F₂NO[6][7] | C₁₂H₉F₂N[10] |
| Molecular Weight | 221.21 g/mol [6][9] | 205.20 g/mol [10] |
| Appearance | Solid or semi-solid | Not specified |
| Storage | Room temperature, sealed in dry, dark place[7][9] | Not specified |
Synthesis of Difluorophenoxy Anilines: A Methodological Overview
The synthesis of difluorophenoxy anilines typically involves a multi-step process. A general and adaptable synthetic workflow is outlined below. The causality behind these steps lies in the strategic construction of the diaryl ether linkage followed by the reduction of a nitro group to the desired aniline.
General Synthesis Workflow
Caption: Generalized synthesis workflow for 4-(Difluorophenoxy)aniline.
Step-by-Step Experimental Protocol (Exemplary)
This protocol is a representative method and may require optimization based on the specific difluoro-isomer and available starting materials.
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Step 1: Synthesis of 4-(3,5-Difluorophenoxy)nitrobenzene
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To a solution of 4-nitrophenol in a suitable aprotic polar solvent such as Dimethylformamide (DMF), add an excess of a weak base, for example, potassium carbonate.
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Add 1-bromo-3,5-difluorobenzene to the reaction mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(3,5-difluorophenoxy)nitrobenzene.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 2: Reduction to 4-(3,5-Difluorophenoxy)aniline
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A common method for the reduction of the nitro group is using iron powder in the presence of an acid like hydrochloric acid or acetic acid.
-
Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol or methanol can be employed.
-
Dissolve the 4-(3,5-difluorophenoxy)nitrobenzene from the previous step in a suitable solvent.
-
Add the reducing agent and stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the catalyst or inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography to yield the final 4-(3,5-Difluorophenoxy)aniline.
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Applications in Drug Discovery and Medicinal Chemistry
The unique structural and electronic properties of difluorophenoxy anilines make them valuable building blocks for the synthesis of novel therapeutic agents.
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Kinase Inhibitors: The aniline moiety can serve as a key hydrogen bond donor/acceptor in the hinge region of protein kinases. The difluorophenoxy group can occupy adjacent hydrophobic pockets, and the fluorine atoms can form favorable interactions, enhancing binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The incorporation of the difluorophenoxy group can improve metabolic stability and oral bioavailability of drug candidates.[4][11]
-
Scaffold for Library Synthesis: These compounds are ideal starting points for the parallel synthesis of compound libraries to explore structure-activity relationships (SAR) in drug discovery programs.
Analytical Characterization
The identity and purity of synthesized 4-(3,5-Difluorophenoxy)aniline and its analogs should be confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic signals corresponding to both phenyl rings, with characteristic splitting patterns due to fluorine-hydrogen coupling. |
| ¹³C NMR | Confirmation of the carbon skeleton. | Aromatic carbons will show characteristic shifts, and carbon atoms bonded to fluorine will exhibit C-F coupling. |
| ¹⁹F NMR | Direct detection and confirmation of fluorine atoms. | A singlet or more complex splitting pattern depending on the substitution, confirming the presence and environment of the fluorine atoms. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of molecular formula. | The molecular ion peak corresponding to the exact mass of the compound. |
| HPLC | Purity assessment. | A single major peak indicating a high degree of purity. |
Safety and Handling
Aniline and its derivatives are generally considered toxic and should be handled with appropriate safety precautions. While specific toxicity data for 4-(3,5-Difluorophenoxy)aniline is not available, it is prudent to treat it as a hazardous substance.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses.
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Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place.
Conclusion
4-(3,5-Difluorophenoxy)aniline and its isomers represent a class of chemical intermediates with significant potential in modern drug discovery. Their synthesis, while requiring careful execution, is achievable through established organic chemistry methodologies. The strategic incorporation of the difluorophenoxy moiety offers a sophisticated strategy for optimizing the pharmacokinetic and pharmacodynamic properties of new drug candidates. As the demand for more effective and safer therapeutics continues to grow, the utility of such precisely engineered building blocks will undoubtedly expand.
References
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PubChem. 4-(3,5-Difluorophenyl)aniline. [Link]
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PubMed. Applications of fluorine-containing amino acids for drug design. [Link]
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American Elements. 2-(3,5-difluorophenoxy)aniline hydrochloride | CAS 1394040-16-4. [Link]
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Autechaux. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. [Link]
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